molecular formula C18H30N2O B11961570 1,1-Dibutyl-3-(4-isopropyl-phenyl)-urea CAS No. 86781-17-1

1,1-Dibutyl-3-(4-isopropyl-phenyl)-urea

Cat. No.: B11961570
CAS No.: 86781-17-1
M. Wt: 290.4 g/mol
InChI Key: ALSBFRUBAAFKOV-UHFFFAOYSA-N
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Description

1,1-Dibutyl-3-(4-isopropyl-phenyl)-urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups This particular compound features two butyl groups and a 4-isopropyl-phenyl group attached to the urea core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibutyl-3-(4-isopropyl-phenyl)-urea typically involves the reaction of 4-isopropyl-aniline with dibutyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibutyl-3-(4-isopropyl-phenyl)-urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dibutyl-3-(4-isopropyl-phenyl)-urea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dibutyl-3-phenyl-urea
  • 1,1-Dibutyl-3-(4-methyl-phenyl)-urea
  • 1,1-Dibutyl-3-(4-tert-butyl-phenyl)-urea

Uniqueness

1,1-Dibutyl-3-(4-isopropyl-phenyl)-urea is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature might confer specific properties that differentiate it from other similar compounds.

Biological Activity

1,1-Dibutyl-3-(4-isopropyl-phenyl)-urea is a synthetic organic compound with significant potential in various biological applications. Its unique structure, characterized by two butyl groups and a phenyl group substituted with an isopropyl group, allows for diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₈H₂₉N₂O
  • Molecular Weight : Approximately 248.36 g/mol
  • Structure : The compound features a central carbonyl group bonded to nitrogen atoms, which are further substituted with alkyl (butyl) and aryl (isopropyl phenol) groups. This structural configuration may influence its solubility and stability compared to similar urea derivatives.

Pharmacological Properties

  • Antimicrobial Activity : Preliminary studies indicate that urea derivatives can exhibit antimicrobial properties. Similar compounds have shown effectiveness against various pathogens, suggesting that this compound may also possess such activity.
  • Enzyme Interaction : Urea derivatives are known to interact with biological receptors and enzymes, potentially influencing metabolic pathways. Research is ongoing to elucidate the specific mechanisms of action for this compound.
  • Toxicity and Safety : The toxicity profile of this compound remains under investigation. However, structural analogs have been noted for their low toxicity, indicating a potentially favorable safety profile for this compound .

Study on Antimicrobial Properties

A study evaluating the antimicrobial efficacy of various urea derivatives found that compounds with similar structures to this compound exhibited significant inhibition against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The IC50 values for these compounds ranged from 0.06 to 0.25 mg/mL, suggesting that this compound could have comparable efficacy .

Enzyme Interaction Studies

Research has indicated that unsymmetrical urea derivatives can act as enzyme inhibitors. In one study, derivatives were tested against various enzymes involved in metabolic processes. The results showed varying degrees of inhibition, with some compounds achieving over 70% inhibition at specific concentrations. This suggests that this compound may similarly affect enzyme activities relevant to drug metabolism and therapeutic efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
N,N-Dibutyl-N'-phenylureaTwo butyl groups and one phenyl groupKnown for its stability and low toxicity
N,N-Diethyl-N'-phenylureaTwo ethyl groups and one phenyl groupExhibits different solubility properties
N,N-Dibenzyl-N'-phenylureaTwo benzyl groups and one phenyl groupPotentially higher biological activity
N,N-Dimethyl-N'-phenylethyleneureaTwo methyl groups and one phenylethylene groupEnhanced reactivity due to smaller alkyl groups

Properties

CAS No.

86781-17-1

Molecular Formula

C18H30N2O

Molecular Weight

290.4 g/mol

IUPAC Name

1,1-dibutyl-3-(4-propan-2-ylphenyl)urea

InChI

InChI=1S/C18H30N2O/c1-5-7-13-20(14-8-6-2)18(21)19-17-11-9-16(10-12-17)15(3)4/h9-12,15H,5-8,13-14H2,1-4H3,(H,19,21)

InChI Key

ALSBFRUBAAFKOV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=CC=C(C=C1)C(C)C

Origin of Product

United States

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